Acid red 73

Descripción general

Descripción

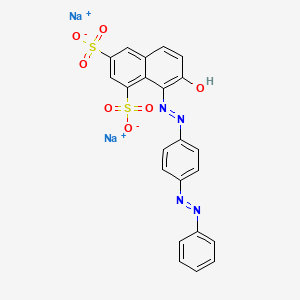

Acid Red 73 is a synthetic azo dye widely used in various industries, including textiles, leather, and plastics. It is known for its vibrant red color and is often used to dye wool, silk, and nylon. The compound is characterized by its azo group (-N=N-) and sulfonate groups, which contribute to its solubility in water and its ability to bind to fibers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acid Red 73 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through filtration, washing, and drying to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Acid Red 73 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: The azo group can be reduced to form aromatic amines, which can further undergo various reactions.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Products can include quinones and other oxidized aromatic compounds.

Reduction: Aromatic amines are the primary products.

Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Aplicaciones Científicas De Investigación

Adsorption Techniques

Adsorption is one of the most effective methods for removing Acid Red 73 from wastewater. Various materials have been investigated for their adsorption capabilities:

- Chitosan Hydrogel : A study developed a composite adsorbent using carbon nanotubes and chitosan hydrogel. This material demonstrated a maximum adsorption capacity of 101.07 mg/g for AR73 in aqueous solutions, achieving a removal rate of 92.23% at optimal pH levels . The hydrogel maintained consistent performance over multiple adsorption cycles, indicating its potential for sustainable applications.

- Mandarin Biochar : Research showed that biochar derived from mandarin peels could effectively adsorb AR73 from water, highlighting the potential of agricultural waste as an eco-friendly adsorbent .

- Zeolite Composites : Cross-linked chitosan-zeolite composites have also been studied for their ability to adsorb heavy metals and dyes, including AR73, showcasing versatility in environmental applications .

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are gaining traction for their efficiency in degrading azo dyes like AR73:

- Hydrodynamic Cavitation Combined with Ozone : A study reported that using hydrodynamic cavitation with ozone achieved a 100% decolorization rate of AR73 within 30 minutes under optimal conditions (inlet pressure of 0.15 MPa, ozone dosage of 45 mg/min) . The degradation mechanism involved reactive species such as singlet oxygen and hydroxyl radicals.

- Persulfate Activation with Ultrasound : Another innovative approach involved activating persulfate using heat and ultrasound to degrade AR73 efficiently. This method achieved nearly complete decolorization within 10 minutes under optimal conditions, demonstrating the effectiveness of combining physical and chemical treatments .

Analytical Applications

This compound is also utilized in various analytical techniques:

- Spectroscopic Analysis : Raman spectroscopy has been employed to identify AR73 in artistic materials, enabling non-invasive analysis of historical artworks . This technique provides valuable insights into the composition and degradation processes of pigments used in paintings.

- Photocatalytic Degradation Studies : Research on photocatalytic degradation using catalysts like Fe3O4@TiO2 has shown promising results, with degradation rates exceeding 90% after treatment. This method not only removes AR73 but also recycles the catalyst effectively .

Chitosan-Based Adsorbents

A detailed case study explored the use of chitosan-based adsorbents modified with carbon nanotubes for removing AR73 from contaminated water. The study highlighted the significant improvement in adsorption capacity due to the structural properties imparted by carbon nanotubes, making it a viable solution for wastewater treatment .

Biochar Applications

Another case study focused on the use of biochar produced from agricultural waste (mandarin peels) to remove AR73 from water sources. The findings indicated that biochar not only adsorbs dyes effectively but also contributes to soil health when used as an amendment post-treatment .

Mecanismo De Acción

The mechanism of action of Acid Red 73 primarily involves its interaction with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their solubility, stability, and reactivity. The pathways involved in these interactions often include:

Binding to fibers: The sulfonate groups facilitate binding to fibers through ionic interactions.

Photocatalytic degradation: In the presence of photocatalysts, this compound can undergo degradation through the generation of reactive oxygen species, leading to the breakdown of the dye molecule.

Comparación Con Compuestos Similares

Acid Red 73 can be compared with other azo dyes, such as Acid Red 88 and Acid Orange 7. While all these dyes share the common azo group, they differ in their specific structures and properties:

Acid Red 88: Similar in structure but has different substituents on the aromatic rings, leading to variations in color and solubility.

Acid Orange 7: Contains different aromatic compounds in the coupling step, resulting in an orange color instead of red.

This compound is unique due to its specific combination of azo and sulfonate groups, which confer its distinct color and solubility properties, making it particularly suitable for certain industrial applications.

Actividad Biológica

Acid Red 73 (AR73) is a synthetic azo dye commonly used in various industries, particularly textiles. Its widespread application raises significant concerns regarding its biological activity and environmental impact. This article explores the biological effects of AR73, focusing on its toxicity, degradation methods, and potential remediation strategies.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The chemical formula is CHNOS, and it exhibits high water solubility, making it a common pollutant in wastewater.

Toxicity and Health Implications

AR73 poses serious health risks due to its carcinogenic potential. Studies have demonstrated that exposure to AR73 can lead to various adverse effects, including:

- Genotoxicity : AR73 has been shown to induce DNA damage in human cells, leading to mutations and potential cancer development .

- Endocrine Disruption : Research indicates that AR73 can interfere with hormonal functions, potentially affecting reproductive health .

- Environmental Persistence : The dye is resistant to conventional wastewater treatment processes, resulting in accumulation in aquatic environments and subsequent bioaccumulation in organisms .

Degradation and Remediation Strategies

Given the environmental and health risks associated with AR73, effective degradation methods are crucial. Various studies have focused on innovative approaches for the removal of this dye from contaminated water sources.

Table 1: Degradation Methods for this compound

Case Studies

-

UV/Ozone/Persulfate Treatment :

A study investigated the synergistic effects of UV light combined with ozone and persulfate for degrading AR73. The results showed nearly complete decolorization within 10 minutes under optimal conditions, highlighting the method's effectiveness in treating textile wastewater . -

Photocatalytic Degradation :

The use of FeO@TiO as a photocatalyst demonstrated a significant degradation rate of AR73 (93.56%) within 24 minutes. This method was noted for its recyclability and efficiency in dye removal from aqueous solutions . -

Chitosan Hydrogel Adsorption :

Research on chitosan hydrogel showed a removal rate of 92.23% for AR73 at pH 5, indicating that biopolymer-based adsorbents could be a viable option for treating dye-contaminated water .

Propiedades

Número CAS |

5413-75-2 |

|---|---|

Fórmula molecular |

C22H16N4NaO7S2 |

Peso molecular |

535.5 g/mol |

Nombre IUPAC |

disodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C22H16N4O7S2.Na/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15;/h1-13,27H,(H,28,29,30)(H,31,32,33); |

Clave InChI |

ONBDQWBSYPZVNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

5413-75-2 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acid red 73 brilliant crocein brilliant crocein MOO crocein scarlet MOO.3B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acid Red 73?

A1: this compound has a molecular formula of C22H14N4Na2O7S2 and a molecular weight of 556.48 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques are employed to characterize AR73, including UV-Vis spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy. [, ] These techniques provide insights into the dye's structural characteristics and vibrational modes.

Q3: How does the stability of this compound vary under different environmental conditions?

A3: this compound exhibits varying stability depending on factors like pH, temperature, and the presence of light or oxidizing agents. [, , ] For instance, it generally shows higher stability under acidic conditions compared to alkaline conditions.

Q4: Have any computational studies been conducted on this compound?

A4: While specific computational studies focusing solely on AR73 might be limited within the provided research, computational chemistry techniques like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) can be employed to predict its properties and behavior. []

Q5: How do structural modifications of this compound impact its properties?

A5: Although specific SAR studies are not extensively detailed in the provided research, it's important to note that structural modifications of azo dyes, in general, can significantly impact their color, stability, and toxicity. [] Factors like the type and position of substituents on the aromatic rings can influence these properties.

Q6: Are there specific formulation strategies to enhance the stability of this compound?

A6: The provided research focuses primarily on AR73 degradation and removal from wastewater rather than its formulation and stability enhancement. [, ]

Q7: What analytical methods are employed to detect and quantify this compound in different matrices?

A7: Various analytical techniques are used to determine AR73 concentration, including:

- High-Performance Liquid Chromatography (HPLC): This method separates and quantifies AR73 in complex mixtures like wastewater and herbal medicines. [, , , ]

- UV-Vis Spectrophotometry: This technique measures the absorbance of AR73 at specific wavelengths, allowing for its quantification. [, , ]

- Thin-Layer Chromatography (TLC): This method separates AR73 from other components and can be coupled with spectroscopic techniques for identification. [, ]

Q8: What are the environmental concerns associated with this compound?

A8: this compound, being a persistent organic pollutant, raises environmental concerns due to its toxicity to aquatic life and potential for bioaccumulation. [, ] Its presence in water bodies can disrupt aquatic ecosystems and pose risks to human health.

Q9: What methods are effective in removing this compound from wastewater?

A9: Researchers are actively exploring various methods for AR73 removal from wastewater, including:

- Adsorption: This method utilizes materials like rice wine lees, activated carbon, and chitosan to adsorb AR73 from wastewater. [, , , ]

- Photocatalytic Degradation: This approach uses semiconductor photocatalysts like TiO2 and ZnO to degrade AR73 under UV or visible light irradiation. [, , , ]

- Advanced Oxidation Processes (AOPs): These processes involve the generation of highly reactive species like hydroxyl radicals to degrade AR73. Examples include Fenton processes and persulfate oxidation. [, , , ]

- Electrochemical Oxidation: This method utilizes electrochemical processes to degrade AR73 at the surface of electrodes. [, , ]

- Biodegradation: Some studies investigate the potential of microorganisms to degrade AR73 under specific conditions. [, , ]

Q10: Are there any viable alternatives to this compound in industrial applications?

A10: Research into sustainable and environmentally friendly alternatives to AR73 is ongoing. [] This includes exploring natural dyes, bio-based pigments, and less toxic synthetic dyes that offer comparable performance with reduced environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.